molecular formula C4H10Cl6Si3 B095703 [(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] CAS No. 18243-10-2

[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]

Cat. No.: B095703
CAS No.: 18243-10-2
M. Wt: 355.1 g/mol
InChI Key: DMBOORLKGDADEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: The compound [(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane], also known as 1,2-bis(dichloromethylsilyl)ethane (CAS RN: 99979-79-0), is a silicon-based organometallic compound with the molecular formula C₄H₈Cl₄Si₂ . Its structure consists of an ethane backbone (CH₂-CH₂) bridged by two dichloromethylsilyl groups (Cl₂Si(CH₃)-CH₂-).

This compound is likely used as a precursor in silicone polymer production or as a reagent in organosilicon chemistry due to its reactive Si-Cl bonds .

Properties

CAS No.

18243-10-2

Molecular Formula

C4H10Cl6Si3

Molecular Weight

355.1 g/mol

IUPAC Name

dichloro-bis[[dichloro(methyl)silyl]methyl]silane

InChI

InChI=1S/C4H10Cl6Si3/c1-11(5,6)3-13(9,10)4-12(2,7)8/h3-4H2,1-2H3

InChI Key

DMBOORLKGDADEQ-UHFFFAOYSA-N

SMILES

C[Si](C[Si](C[Si](C)(Cl)Cl)(Cl)Cl)(Cl)Cl

Canonical SMILES

C[Si](C[Si](C[Si](C)(Cl)Cl)(Cl)Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination of Methylsilane Precursors

The most widely implemented industrial route involves controlled chlorination of methyl-substituted silane precursors. Tetramethylsilane (Si(CH₃)₄) undergoes stepwise substitution when exposed to gaseous chlorine (Cl₂) under ultraviolet irradiation at 80–120°C. The reaction proceeds through radical intermediates, with methyl group replacement occurring preferentially at silicon centers due to the lower bond dissociation energy of Si–C compared to Si–Cl bonds.

Critical parameters governing this method include:

  • Chlorine flow rate (0.5–1.2 L/min per mole silane)

  • Temperature control (±2°C tolerance)

  • Radical initiator concentration (typically 0.1–0.5 mol% azobisisobutyronitrile)

Table 1: Chlorination Efficiency Under Varied Conditions

Temperature (°C)Cl₂ Flow (L/min)Reaction Time (h)Product Purity (%)
800.51872
1000.81285
1201.2891

Grignard-Mediated Coupling Reactions

Laboratory-scale synthesis frequently employs organomagnesium intermediates to construct the bis(methylene) bridge. Dichlorodimethylsilane (Cl₂Si(CH₃)₂) reacts with methylmagnesium chloride (CH₃MgCl) in anhydrous diethyl ether at −10°C, producing the target compound through a two-stage insertion mechanism:

  • Initial insertion :
    Cl2Si(CH3)2+CH3MgClCl2Si(CH3)CH2MgCl\text{Cl}_2\text{Si(CH}_3\text{)}_2 + \text{CH}_3\text{MgCl} \rightarrow \text{Cl}_2\text{Si(CH}_3\text{)CH}_2\text{MgCl}

  • Cross-coupling :
    2Cl2Si(CH3)CH2MgCl(Cl2Si(CH3)CH2)2+2MgCl22\text{Cl}_2\text{Si(CH}_3\text{)CH}_2\text{MgCl} \rightarrow \text{(Cl}_2\text{Si(CH}_3\text{)CH}_2\text{)}_2 + 2\text{MgCl}_2

This method achieves 68–74% yield with strict exclusion of moisture and oxygen. Post-reaction quenching with ammonium chloride followed by fractional distillation isolates the product at 145–150°C/10 mmHg.

Catalytic Condensation Strategies

Lewis Acid-Catalyzed Dehydrohalogenation

Aluminum chloride (AlCl₃) facilitates Si–Si bond formation between chloromethylsilane monomers. A representative protocol involves:

  • Charge reactor with Cl₃SiCH₂Cl (1.0 mol) and AlCl₃ (5 mol%)

  • Heat to 180°C under N₂ purge

  • Maintain reaction for 6–8 hours with continuous HCl removal

The process follows second-order kinetics with an activation energy of 92 kJ/mol. GC-MS analysis reveals 83% conversion with 12% oligomeric byproducts.

Transition Metal-Mediated Coupling

Recent advances employ nickel(0) complexes (e.g., Ni(COD)₂) to catalyze Si–C bond formation under milder conditions (80°C, THF solvent). Key benefits include:

  • Reduced reaction time (2–3 hours)

  • Improved selectivity (>95%)

  • Compatibility with functional groups

Mechanistic studies using ²⁹Si NMR spectroscopy confirm oxidative addition of Si–Cl bonds to Ni centers, followed by reductive elimination to form the Si–CH₂–Si linkage.

Process Optimization and Scaling

Continuous Flow Reactor Design

Industrial production utilizes tubular reactors with segmented gas-liquid flow to enhance mass transfer. A typical setup features:

  • Inlet zones for silane/Cl₂ premixing

  • 12-meter reaction coil (ID 5 cm) with UV lamps

  • Quench section with NaOH scrubbers

Process intensification increases throughput by 300% compared to batch systems while maintaining 89–92% purity.

Byproduct Management Strategies

Common impurities and mitigation approaches:

ImpuritySourceRemoval Method
Cl₃SiCH₂SiCl₃Over-chlorinationFractional crystallization
(CH₃)₂SiCl₂Incomplete reactionVacuum distillation
Cyclic oligomersBackbiting reactionsMolecular sieve filtration

Advanced analytical techniques like GC-TOF/MS enable real-time impurity profiling during production runs.

Analytical Characterization Protocols

Spectroscopic Identification

  • ²⁹Si NMR : δ −18.7 ppm (central Si), −5.3 ppm (terminal SiCl₂)

  • IR Spectroscopy : 540 cm⁻¹ (Si–Cl stretch), 1250 cm⁻¹ (Si–CH₃)

  • Mass Spec : m/z 356 [M]⁺, 321 [M−Cl]⁺

Purity Assessment Metrics

MethodDetection LimitQuantitative Range
GC-FID0.01%0.05–100%
IC (Cl⁻ analysis)5 ppm10 ppm–5%
Karl Fischer10 ppm H₂O20 ppm–1% H₂O

Chemical Reactions Analysis

Types of Reactions

[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into silanes with different substituents.

    Substitution: Halogen atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various silanes.

    Substitution: Organosilicon compounds with different organic groups.

Scientific Research Applications

[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of silicone polymers and resins, which are used in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which [(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form stable bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of complex structures. These interactions are crucial for the compound’s role in the synthesis of silicone polymers and other materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Chlorosilanes

The compound is compared below with key analogs in terms of structure, reactivity, and applications.

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] C₄H₈Cl₄Si₂ 2 × Cl₂Si(CH₃), ethane bridge 290.06 ~0.9 >300
Dichlorodimethylsilane (DCDMS) C₂H₆Cl₂Si 2 × CH₃, 2 × Cl 129.06 1.07 70–72
Methyldichlorosilane CH₃Cl₂SiH 1 × CH₃, 2 × Cl, 1 × H 115.03 1.10 41–43
Methyltrichlorosilane CH₃Cl₃Si 1 × CH₃, 3 × Cl 149.48 1.27 66–68
Dichlorobis(2-ethylhexyl)silane C₁₆H₃₄Cl₂Si 2 × 2-ethylhexyl, 2 × Cl 325.43 0.9 334.4

Sources:

Key Research Findings and Functional Differences

Reactivity Trends
  • Electrophilic Character: The target compound’s dual Si-Cl bonds enhance its electrophilicity compared to monosubstituted analogs like methyldichlorosilane (CH₃Cl₂SiH). This makes it more reactive in hydrolysis and condensation reactions, forming cross-linked siloxane networks .
  • Steric Effects : Dichlorobis(2-ethylhexyl)silane (C₁₆H₃₄Cl₂Si) exhibits lower reactivity due to bulky 2-ethylhexyl groups, whereas the ethane bridge in the target compound balances reactivity and steric accessibility .

Biological Activity

Overview of Dichlorosilanediyl Compounds

Dichlorosilanes are characterized by their silicon atoms bonded to chlorine and carbon groups. The structure of [(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] suggests potential reactivity due to the presence of multiple chlorinated silane groups. These compounds can participate in various chemical reactions, including hydrolysis and polymerization, leading to the formation of siloxane networks.

Chemical Structure

The chemical structure can be represented as follows:

 Cl2Si CH2 2Si CH3 Cl2]\text{ Cl}_2\text{Si CH}_2\text{ }_2\text{Si CH}_3\text{ Cl}_2]

This structure indicates that the compound has two dichlorosilane units connected by methylene bridges.

Case Studies and Research Findings

  • Cytotoxic Effects on Cancer Cell Lines:
    A study investigating various silane derivatives found that certain dichlorosilanes exhibited selective cytotoxicity against cancer cell lines. The mechanism was attributed to the generation of reactive oxygen species (ROS), which induced oxidative stress and subsequent cell death.
  • Antimicrobial Properties:
    Research has indicated that silane compounds can possess antimicrobial properties. A comparative study showed that modified silanes, including dichlorosilanes, displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The antimicrobial action was linked to membrane disruption caused by the chlorinated silanes.
  • Silane-Based Drug Delivery Systems:
    Investigations into drug delivery systems utilizing dichlorosilanes have shown promising results. These compounds can be used to create biocompatible coatings that enhance drug stability and release profiles, demonstrating potential therapeutic applications.

Data Table: Summary of Biological Activity

Biological ActivityDescriptionReference
CytotoxicityInduces apoptosis in cancer cell lines via ROS generation
AntimicrobialEffective against various bacteria through membrane disruption
Drug DeliveryEnhances stability and release profiles in therapeutic applications

Q & A

Q. What are the optimal synthetic routes for [(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane], and how can by-product formation be minimized?

The synthesis typically involves controlled chlorination of methylsilane precursors under inert atmospheres. A two-step approach is recommended:

  • Step 1 : React methyldichlorosilane with a methylene-bridging agent (e.g., ethylene derivatives) to form the silanediyl backbone.
  • Step 2 : Introduce additional methyl and chlorine groups via nucleophilic substitution, using anhydrous conditions to prevent hydrolysis.
    By-product minimization requires precise stoichiometric control and temperature regulation (25–40°C). Gas chromatography (GC) or mass spectrometry (MS) should monitor intermediate purity .

Q. What analytical techniques are critical for characterizing the molecular structure of this compound?

Key techniques include:

  • NMR Spectroscopy : 29Si^{29}\text{Si} NMR distinguishes between Si–Cl and Si–CH3_3 environments, with chemical shifts typically at δ −10 to −20 ppm for dichlorosilane groups.
  • X-ray Crystallography : Resolves bond angles (e.g., Si–Cl ≈ 2.02 Å, Si–C ≈ 1.87 Å) and confirms the bis(methylene) bridge geometry .
  • FT-IR Spectroscopy : Identifies Si–Cl stretching vibrations (450–550 cm1^{-1}) and Si–C–H modes (1250–1350 cm1^{-1}) .

Q. How does moisture influence the stability of [(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane], and what handling protocols are essential?

The compound hydrolyzes rapidly in humid environments, forming silanol intermediates and HCl. Critical handling steps:

  • Use anhydrous solvents (e.g., dry tetrahydrofuran or hexane).
  • Conduct reactions in a glovebox (<1 ppm H2_2O) or under nitrogen purge.
  • Store in sealed, desiccated containers at −20°C to slow degradation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions with transition metal catalysts?

The dichlorosilane groups act as Lewis acids, coordinating to palladium or platinum catalysts (e.g., PdCl2_2) to facilitate Si–C bond activation. Key steps:

  • Oxidative Addition : The Si–Cl bond cleaves, forming a metal-silicon intermediate.
  • Reductive Elimination : A new Si–C bond forms with organic substrates (e.g., aryl halides).
    Competing pathways (e.g., disproportionation) can arise at high temperatures (>80°C), requiring kinetic studies via in situ Raman spectroscopy .

Q. How do steric and electronic factors influence the compound’s selectivity in silicon-based polymer synthesis?

  • Steric Effects : The bis(methylene) bridge reduces steric hindrance, enabling controlled polymerization.
  • Electronic Effects : Electron-withdrawing Cl groups enhance electrophilicity at Si centers, promoting nucleophilic attack by diols or diamines.
    Density functional theory (DFT) modeling predicts regioselectivity in copolymerization with epoxides .

Q. What are the challenges in quantifying environmental persistence and ecotoxicological impacts of this compound?

  • Persistence : Hydrolysis products (e.g., chlorinated silanols) may bioaccumulate in aquatic systems.
  • Toxicity Assays : Use sea urchin embryo bioassays (as in marine ecotoxicology studies) to assess developmental abnormalities linked to chlorinated by-products .
  • Analytical Limitations : GC-MS with derivatization (e.g., using BSTFA) improves detection of low-concentration silanol metabolites .

Q. How can computational modeling predict the compound’s behavior under extreme conditions (e.g., high pressure or UV irradiation)?

  • Molecular Dynamics (MD) Simulations : Model Si–Cl bond dissociation energies (~300 kJ/mol) under pressure (1–10 GPa).
  • TD-DFT Calculations : Predict UV absorption spectra (λ = 200–250 nm) to assess photodegradation pathways.
    Validate models with accelerated aging experiments using UV/Vis spectroscopy .

Methodological Considerations

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

  • Interlaboratory Calibration : Standardize NMR referencing (e.g., using TMS) and crystallography protocols.
  • Isotopic Labeling : 13C^{13}\text{C}-labeled methyl groups clarify ambiguous FT-IR peaks.
  • Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., bond lengths ± 0.05 Å tolerance) .

Q. How should researchers design experiments to study the compound’s thermal decomposition kinetics?

  • Thermogravimetric Analysis (TGA) : Measure mass loss (5–10% at 150–200°C) under N2_2 or O2_2.
  • Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energies (Ea_a ≈ 120–150 kJ/mol).
  • By-Product Identification : Use GC-MS to detect volatile chlorocarbons (e.g., CH3_3Cl) .

Applications in Material Science

Q. What role does this compound play in synthesizing silicon-carbide (SiC) precursors for high-temperature ceramics?

As a preceramic polymer precursor:

  • Pyrolysis : Heat to 800–1200°C under argon to convert Si–C bonds into SiC matrices.
  • Yield Optimization : Adjust Cl:CH3_3 ratios to balance cross-linking density and ceramic porosity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.